5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
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Overview
Description
5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of trifluoromethyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3,4,5-trimethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as phosphorus oxychloride, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the oxazole ring interacts with the active sites of target proteins. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[4,3-f][1,2,4]triazin-2-amine
- 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F3N2O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H17F3N2O5/c1-27-14-8-13(9-15(28-2)18(14)29-3)25-19(26)16-17(30-10-24-16)11-5-4-6-12(7-11)20(21,22)23/h4-10H,1-3H3,(H,25,26) |
InChI Key |
FEMNTNQZSVLLAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(OC=N2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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